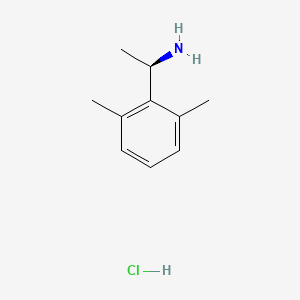

(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride

Vue d'ensemble

Description

(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₅NCl. It is a derivative of phenethylamine and is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

Reduction of Nitro Compounds: One common synthetic route involves the reduction of (R)-1-(2,6-dimethylphenyl)ethanamine nitro compound using reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon (Pd/C).

Amination of Aldehydes: Another method involves the reductive amination of 2,6-dimethylphenylacetaldehyde with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale chemical reactions involving the above methods. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistency and quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its amine form.

Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions typically use Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

Oxidation: 2,6-Dimethylbenzaldehyde or 2,6-dimethylacetophenone.

Reduction: (R)-1-(2,6-Dimethylphenyl)ethanamine.

Substitution: Various substituted 2,6-dimethylphenyl derivatives.

Applications De Recherche Scientifique

Chemistry

(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be transformed into more complex molecules. Key reactions include:

- Oxidation: Conversion to imines or nitriles.

- Reduction: Formation of alkanes.

- Substitution Reactions: Electrophilic aromatic substitutions such as nitration and sulfonation.

Biology

This compound has been studied for its potential interactions with neurotransmitter systems, particularly:

- Dopamine Receptors: Implications for mood regulation and treatment of depression.

- Norepinephrine Transporters: Potential relevance in managing anxiety disorders.

Preliminary studies indicate that this compound may exhibit properties similar to psychoactive compounds, influencing cognitive functions and emotional states.

Medicine

The compound is being investigated for its therapeutic properties:

- Neuropharmacology: It shows promise as a lead compound for developing treatments for central nervous system disorders such as depression and attention deficit hyperactivity disorder (ADHD).

- Antidepressant Effects: Studies suggest it may reduce immobility time in preclinical models of depression, indicating potential antidepressant-like activity .

Case Studies

Mécanisme D'action

The mechanism by which (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Norepinephrine: Another phenethylamine derivative with similar structural features.

Phenylethanolamine: A closely related compound with applications in medicine and research.

Tyramine: A naturally occurring phenethylamine with various biological effects.

Uniqueness: (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is unique in its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to other phenethylamines.

Activité Biologique

(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, also known as (R)-1-(2,6-dimethylphenyl)ethylamine hydrochloride, is a chiral amine compound with significant potential in neuropharmacology. Its molecular formula is C₁₀H₁₆ClN, and it has a molecular weight of approximately 185.69 g/mol. This compound exhibits various biological activities that are primarily linked to its interactions with neurotransmitter systems.

Chemical Structure and Properties

The compound features a dimethyl-substituted phenyl group attached to an ethanamine backbone. The specific stereochemistry and substituent positioning on the aromatic ring contribute to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ClN |

| Molecular Weight | 185.69 g/mol |

| CAS Number | 1213024-91-9 |

| Chemical Classification | Chiral Amine |

This compound is believed to interact with several neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways. These interactions are critical for mood regulation, cognitive functions, and potentially therapeutic applications in psychiatric disorders.

- Dopamine Receptors : Preliminary studies suggest that this compound may exhibit affinity for dopamine receptors, which could make it relevant in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

- Norepinephrine Transporters : Its effects on norepinephrine transporters indicate potential applications in managing anxiety disorders .

Neuropharmacological Effects

Research indicates that this compound may share properties with other psychoactive compounds. It has been studied for its ability to modulate neurotransmitter systems effectively:

- Mood Regulation : The compound's interaction with dopamine receptors suggests potential antidepressant properties.

- Cognitive Enhancement : Its influence on norepinephrine pathways may enhance cognitive functions .

Comparative Analysis with Analog Compounds

A comparison of this compound with structurally similar compounds reveals its unique biological activity:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| (R)-1-(o-Tolyl)propan-1-amine hydrochloride | 856562-93-1 | Contains an o-tolyl group |

| (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride | 1032114-81-0 | Different dimethyl substitution pattern |

| (R)-1-(o-Tolyl)ethanamine hydrochloride | 856562-88-4 | Similar backbone but different aryl substitution |

| (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride | 1269437-72-0 | Mirror image of the target compound |

The distinct stereochemistry and substituent positioning of this compound may lead to different pharmacological profiles compared to its analogs .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in animal models:

Analyse Des Réactions Chimiques

Types of Chemical Reactions

The compound participates in several reaction types, driven by its primary amine functionality and aromatic substituents:

Acid-Base Reactions

As a hydrochloride salt, it readily undergoes neutralization with bases to form the free amine. This property is critical for purification and solubility modulation in synthetic workflows.

Alkylation/Acylation

The primary amine acts as a nucleophile in alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under mild conditions.

Oxidation

Controlled oxidation yields imines or nitriles. For example, treatment with KMnO₄ in acidic conditions produces the corresponding nitrile.

Reduction

Though primarily a product of ketone reduction, the amine can undergo further reduction with LiAlH₄ to form N-alkyl derivatives.

Substitution

Participates in nucleophilic substitution with electrophiles like isocyanates to synthesize ureas.

Reagents and Reaction Conditions

Key reagents and optimized conditions for its reactions are summarized below:

| Reaction Type | Reagents/Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | N-Methyl derivative | 72–85% | |

| Acylation | Acetyl chloride, Et₃N, DCM, 0°C→RT | N-Acetyl amide | 88% | |

| Oxidation | KMnO₄, H₂SO₄, H₂O, 60°C | 2,6-Dimethylphenylacetonitrile | 65% | |

| Reductive Amination | NaBH₄, MeOH, RT | Secondary amine | 78% |

Electron-Transfer Pathways

Studies on Fe-porphyrin-catalyzed N-demethylation reveal a 1-electron transfer mechanism, distinct from H-atom abstraction. Substituent effects (ρ = -0.88) and kinetic isotope profiles (kH/kD = 1.5–1.9) corroborate this pathway .

Steric and Electronic Effects

The 2,6-dimethyl groups on the phenyl ring impose steric hindrance, directing reactivity to the amine group. Electron-donating substituents enhance nucleophilicity, favoring alkylation and acylation .

Comparative Reactivity Analysis

Reactivity trends compared to structural analogs are illustrated below:

| Compound | Reactivity with AcCl | Oxidation Rate (vs KMnO₄) | Notes |

|---|---|---|---|

| (R)-1-(2,6-Dimethylphenyl)ethanamine | High | Moderate | Steric shielding slows oxidation |

| 1-(2,4-Dimethylphenyl)ethanamine | Moderate | High | Reduced steric hindrance |

| (S)-1-(o-Tolyl)ethanamine | Low | Low | Chirality affects reagent access |

Propriétés

IUPAC Name |

(1R)-1-(2,6-dimethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7-5-4-6-8(2)10(7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVDNTMMKLGBLJ-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704149 | |

| Record name | (1R)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269437-70-8 | |

| Record name | (1R)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.